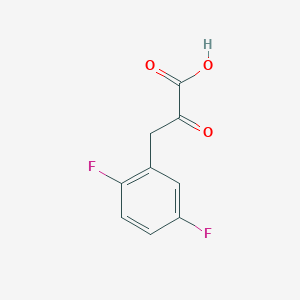

3-(2,5-Difluorophenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18118408

Molecular Formula: C9H6F2O3

Molecular Weight: 200.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2O3 |

|---|---|

| Molecular Weight | 200.14 g/mol |

| IUPAC Name | 3-(2,5-difluorophenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C9H6F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

| Standard InChI Key | ULZBRPLCDFOHES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)CC(=O)C(=O)O)F |

Introduction

3-(2,5-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by its unique structural features, including a difluorophenyl group and a propanoic acid backbone with a ketone functional group. This compound belongs to the class of α-keto acids, which are known for their role in various biochemical processes and synthetic applications. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 200.14 g/mol.

Synthesis Methods

The synthesis of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid can be achieved through various methods, often involving the modification of existing aromatic compounds or the introduction of fluorine atoms into a phenyl ring. Industrial production may utilize optimized techniques such as continuous flow reactors to enhance yield and purity.

Biological Activity and Potential Applications

Preliminary studies suggest that 3-(2,5-Difluorophenyl)-2-oxopropanoic acid may interact with specific enzymes and receptors, potentially leading to therapeutic effects. Its derivatives have shown promise in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism and biosynthesis of various biomolecules.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceutical agents |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |

| Biological Interactions | Interaction with enzymes and receptors |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2,5-Difluorophenyl)-2-oxopropanoic acid, including 3-(2,4-Difluoroanilino)-3-oxopropanoic acid and 3-(3,4-Difluorophenyl)-2-oxopropanoic acid. These compounds differ in their fluorine substitution patterns and exhibit unique properties such as potential anti-inflammatory effects or applications in proteomics.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2,4-Difluoroanilino)-3-oxopropanoic acid | Contains an aniline group | Potential anti-inflammatory properties |

| 3-(3,4-Difluorophenyl)-2-oxopropanoic acid | Differs in fluorine substitution | Investigated for proteomics applications |

| 3-(2,6-Difluorophenyl)-2-oxopropanoic acid | Different fluorine positioning | Enhanced stability and reactivity |

Research Findings and Future Directions

Research into 3-(2,5-Difluorophenyl)-2-oxopropanoic acid focuses on its interaction with biological targets using techniques such as molecular docking simulations and binding assays. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Further research is needed to fully explore its applications in pharmaceuticals and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume